molecular formula C26H45NO19 B1165311 6GrA1-NAc-spacer2-NH2

6GrA1-NAc-spacer2-NH2

Cat. No.: B1165311
Attention: For research use only. Not for human or veterinary use.
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Description

6GrA1-NAc-spacer2-NH2 is a synthetic glycan derivative featuring a 6GrA1 (ganglioside-related glycan) backbone modified with an N-acetyl (NAc) group, a two-unit spacer (spacer2), and a terminal amine (-NH2). This compound is primarily utilized in bioconjugation applications, such as vaccine development, diagnostic probes, and targeted drug delivery systems, where the terminal amine facilitates covalent linkage to carrier proteins or surfaces .

Key structural attributes include:

  • Glycan core: The 6GrA1 moiety, a ganglioside-associated oligosaccharide, provides specific carbohydrate epitopes for biological recognition.
  • N-acetyl modification: Enhances metabolic stability by reducing enzymatic degradation .
  • Spacer2: A short ethylene glycol or similar linker that balances solubility and steric accessibility.
  • Terminal amine: Enables conjugation via NHS-ester or carbodiimide chemistry .

The spacer2 variant is expected to have a shorter chain, likely reducing its molecular weight by ~100–150 g/mol.

Properties

Molecular Formula

C26H45NO19

Synonyms

GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3

Origin of Product

United States

Comparison with Similar Compounds

Structurally Related Glycan Derivatives

The following compounds are functionally and structurally analogous to 6GrA1-NAc-spacer2-NH2, differing primarily in glycan core, spacer length, or terminal groups:

Compound Glycan Core Spacer Length Terminal Group Molecular Weight (g/mol) Key Applications
This compound 6GrA1 2 units -NH2 ~920–950 (estimated) Bioconjugation, vaccines
6GrA1-N-acetyl-spacer4-NH2 6GrA1 4 units -NH2 1072.96 Protein coupling, assays
LNnH-N-acetyl-spacer4-NH2 LNnH 4 units -NH2 ~1100 (estimated) Cell-surface labeling
LNnT-N-acetyl-propargyl LNnT N/A Propargyl ~850 (estimated) Click chemistry reactions

Key Differences and Functional Implications

Spacer Length
  • Shorter spacer (spacer2): Advantages: Higher solubility due to reduced hydrophobicity; ideal for applications requiring minimal steric hindrance . Disadvantages: Limited flexibility may reduce binding efficiency in some assays .
  • Longer spacer (spacer4): Advantages: Enhanced accessibility for receptor binding or protein interactions . Disadvantages: Potential solubility challenges in aqueous buffers .
Glycan Core Variations
  • 6GrA1 vs. LNnH/LNnT :
    • The 6GrA1 core is associated with ganglioside mimicry, making it relevant for neurological or cancer-targeting applications. In contrast, LNnH and LNnT are lactose-based glycans involved in pathogen adhesion studies .
Terminal Functional Groups
  • -NH2 vs. Propargyl :
    • The -NH2 group enables classic amine-reactive conjugation (e.g., with NHS esters), while propargyl terminals are tailored for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Analytical Characterization

  • HPLC Profiling : Both spacer2 and spacer4 variants are analyzed using C18 columns with UV detection. Shorter spacers (spacer2) exhibit earlier retention times due to increased hydrophilicity .
  • Stability Studies : N-acetylated derivatives demonstrate >50% stability in serum after 24 hours, compared to unmodified glycans (<20%) .

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